molecular formula C12H14I2N6 B1218319 N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide CAS No. 85099-47-4

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide

Cat. No.: B1218319
CAS No.: 85099-47-4
M. Wt: 496.09 g/mol
InChI Key: ZTKKPNUHVCFRLR-UHFFFAOYSA-N
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Description

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of diazepines by optimizing reaction conditions and minimizing by-products . The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepines .

Scientific Research Applications

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85099-47-4

Molecular Formula

C12H14I2N6

Molecular Weight

496.09 g/mol

IUPAC Name

N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide

InChI

InChI=1S/C12H12N6.2HI/c1-2-6-14-11(13-5-1)17-9-10-18-12-15-7-3-4-8-16-12;;/h1-8H,9-10H2;2*1H

InChI Key

ZTKKPNUHVCFRLR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=NCCN=C2N=CC=CC=N2)N=C1.I.I

Canonical SMILES

C1=CC=NC(=NCCN=C2N=CC=CC=N2)N=C1.I.I

Synonyms

poly-BAD
polymethylene-bis(2-amino-1,3-diazepine)

Origin of Product

United States

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